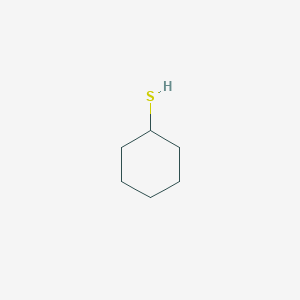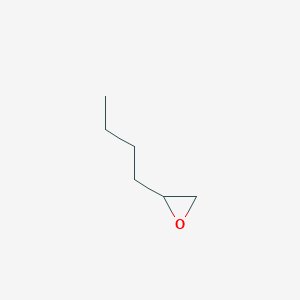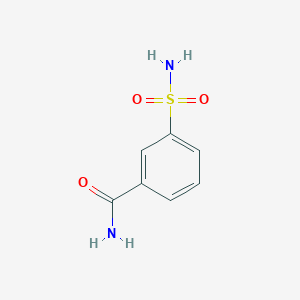
1-Chloropropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloropropane-1,3-diol is an organic compound with the chemical formula C₃H₇ClO₂ It is a colorless, viscous liquid that is miscible with water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloropropane-1,3-diol can be synthesized through several methods. One common method involves the chlorination of glycerol. This process typically uses hydrochloric acid and a catalyst such as benzene sulfonic acid. The reaction proceeds as follows:
[ \text{C₃H₈O₃} + \text{HCl} \rightarrow \text{C₃H₇ClO₂} + \text{H₂O} ]
Another method involves the hydrolysis of epichlorohydrin. This process uses water and a phase transfer catalyst to convert epichlorohydrin into 1,3-propanediol, chloro-.
Industrial Production Methods
Industrial production of 1,3-propanediol, chloro- often involves the chlorination of glycerol, which is a by-product of biodiesel production. This method is cost-effective and environmentally friendly, as it utilizes a waste product from another industrial process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloropropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: It can be reduced to form 1,3-propanediol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Major Products Formed
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is 1,3-propanediol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloropropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used in the production of polymers, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-propanediol, chloro- involves its interaction with various molecular targets and pathways. It can act as an alkylating agent, reacting with nucleophiles such as DNA, proteins, and other cellular components. This can lead to the formation of covalent bonds and the modification of biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
1-Chloropropane-1,3-diol can be compared with other similar compounds, such as:
1,2-Propanediol, chloro-: This compound has a similar structure but differs in the position of the chlorine atom. It has different chemical properties and reactivity.
1,3-Propanediol: This compound lacks the chlorine atom and has different chemical and physical properties.
The uniqueness of 1,3-propanediol, chloro- lies in its reactivity due to the presence of the chlorine atom, which makes it a valuable intermediate in various chemical reactions and industrial processes.
Propiedades
Número CAS |
1331-07-3 |
|---|---|
Fórmula molecular |
C3H7ClO2 |
Peso molecular |
110.54 g/mol |
Nombre IUPAC |
1-chloropropane-1,3-diol |
InChI |
InChI=1S/C3H7ClO2/c4-3(6)1-2-5/h3,5-6H,1-2H2 |
Clave InChI |
PSYQXTDKRKLJQC-UHFFFAOYSA-N |
SMILES |
C(CO)C(O)Cl |
SMILES canónico |
C(CO)C(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















